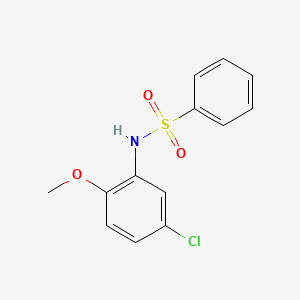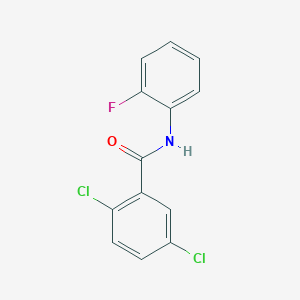![molecular formula C23H19N3O3 B11179826 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide](/img/structure/B11179826.png)
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated derivatives at the methoxy group.
Scientific Research Applications
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biology: It can be used in biological studies to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methylphenyl)benzamide
- 3-hydroxy-N-(4-methylphenyl)benzamide
- N-(4-methylphenyl)-4-oxoquinazoline
Uniqueness
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide functionalities. This combination of features can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C23H19N3O3/c1-15-10-12-16(13-11-15)21-24-20-9-4-3-8-19(20)23(28)26(21)25-22(27)17-6-5-7-18(14-17)29-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
KNYFKAMTFXOJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


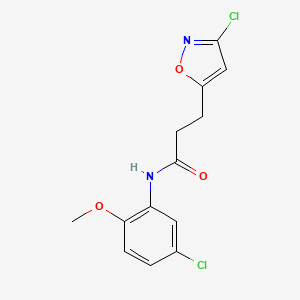


![2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179759.png)
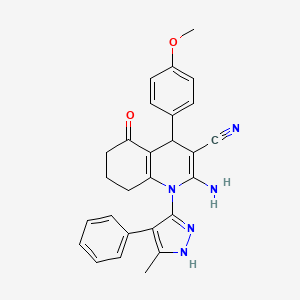
![7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11179770.png)
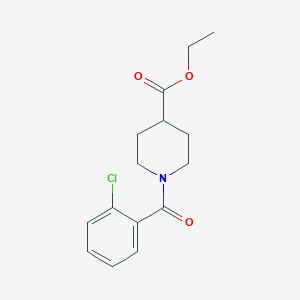
![2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11179777.png)
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B11179790.png)
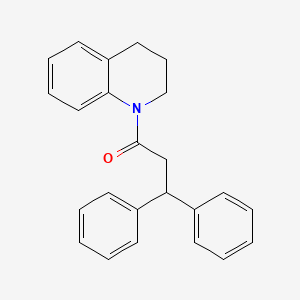
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179801.png)
